molecular formula C11H15N3O2 B1530638 Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate CAS No. 1379811-61-6

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B1530638
CAS No.: 1379811-61-6
M. Wt: 221.26 g/mol
InChI Key: XDYVDFMMDXDOPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It is presented for research use only and is not intended for diagnostic or therapeutic applications. This compound features a pyrimidine core, a privileged structure in drug discovery, which is functionalized with key substituents that modulate its properties and reactivity. The ethyl ester group at the 5-position is a common feature that can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes to reach intracellular targets . This ester group can also serve as a synthetic handle for further derivatization or may be hydrolyzed in biological systems. The cyclopropylamino substituent at the 4-position introduces a strained ring system that can confer unique steric and electronic properties, potentially leading to enhanced selectivity and potency when interacting with biological targets such as enzyme active sites . The methyl group at the 4-position is a common modification that can influence the molecule's metabolic stability and binding affinity. Pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors, making them valuable scaffolds in the development of novel oncology therapeutics . Compounds with similar structural motifs, such as ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate, are recognized for their application in targeted cancer therapy research due to their ability to selectively inhibit kinases regulating cell proliferation . Furthermore, the specific pattern of substitution on the pyrimidine ring makes this compound a versatile intermediate for synthesizing more complex molecules for various pharmacological assays.

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-16-10(15)9-6-12-11(13-7(9)2)14-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVDFMMDXDOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150553
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401150553
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Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-61-6
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activity of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. This guide provides a prospective analysis of this compound, a novel compound with significant therapeutic potential. In the absence of direct empirical data for this specific molecule, this document serves as a technical roadmap for its investigation. We will leverage structure-activity relationships from analogous compounds to hypothesize its biological activities, primarily focusing on its potential as an anticancer agent. This whitepaper details a plausible synthetic route, proposes mechanisms of action, and provides comprehensive, step-by-step experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of new pyrimidine derivatives.

Introduction: The Rationale for Investigation

The pyrimidine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes.[2]

The subject of this guide, this compound, combines this potent core with two key functional groups that are expected to enhance its pharmacological profile:

  • The Cyclopropyl Group: This small, strained ring system is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects.[3][4] Its rigid nature can lock the molecule into a bioactive conformation, promoting favorable binding to target proteins.[5] The high C-H bond dissociation energy of the cyclopropyl ring also makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • The Ethyl Carboxylate Group: This group at the 5-position of the pyrimidine ring can serve as a hydrogen bond acceptor and can be a site for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Given the established anticancer potential of pyrimidine-sulfonamide hybrids and other pyrimidine derivatives, a primary hypothesis is that this compound will exhibit significant antiproliferative activity against cancer cells.[6] This guide will outline the necessary steps to test this hypothesis.

Proposed Synthesis

A plausible and efficient synthesis of the target compound can be achieved through a condensation reaction, a common method for constructing the pyrimidine core.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant_A Ethyl 2-acetyl-3-cyclopropylaminobut-2-enoate Process Condensation Reaction (e.g., Sodium Ethoxide in Ethanol, Reflux) Reactant_A->Process Reactant_B Guanidine Reactant_B->Process Product_Molecule This compound Process->Product_Molecule

Caption: Proposed synthetic workflow for the target compound.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of structurally related 2-aminopyrimidine compounds, we hypothesize that this compound will function as an anticancer agent, potentially through one or more of the following mechanisms:

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, such as Aurora kinases, Polo-like kinases (PLKs), and receptor tyrosine kinases (e.g., PDGFr, EGFR).[2][7][8] These kinases are often dysregulated in cancer and are critical for cell cycle progression, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Disruption of Microtubule Dynamics: Some pyrimidine derivatives have been shown to interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

Hypothetical Signaling Pathway: Aurora Kinase Inhibition

The Aurora kinase family plays a crucial role in mitotic progression. Their overexpression is common in many cancers and is linked to poor prognosis. A plausible mechanism of action for our target compound is the inhibition of Aurora A kinase, which would disrupt mitotic spindle formation and lead to apoptosis.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Activates Spindle Mitotic Spindle Formation PLK1->Spindle Promotes CellCycle G2/M Arrest Spindle->CellCycle Blocked Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Hypothetical inhibition of the Aurora A kinase pathway.

Proposed Experimental Workflow for Biological Evaluation

To systematically evaluate the biological activity of this compound, the following workflow is proposed.

Experimental_Workflow Start Synthesized Compound Step1 In Vitro Cytotoxicity Screening (MTT Assay) Start->Step1 Step2 Determine IC50 Values Step1->Step2 Step3 Mechanism of Action Studies Step2->Step3 Step3a Cell Cycle Analysis (Flow Cytometry) Step3->Step3a Step3b Tubulin Polymerization Assay Step3->Step3b Step3c Kinase Inhibition Profiling Step3->Step3c End Lead Candidate Identification Step3a->End Step3b->End Step3c->End

Caption: Overall experimental workflow for biological evaluation.

In Vitro Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11][12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the cells and incubate for 72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

If the compound shows significant cytotoxicity, the next step is to investigate its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a particular phase suggests that the compound interferes with progression through that phase.

In Vitro Tubulin Polymerization Assay

If cell cycle analysis indicates a G2/M arrest, a tubulin polymerization assay can determine if the compound directly targets microtubules.[9]

Protocol:

  • Reaction Setup: Use a commercially available tubulin polymerization assay kit.[16][17] The reaction mixture typically contains purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.

  • Initiate Polymerization: Add the tubulin reaction buffer to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[17]

  • Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Data Interpretation and Future Directions

The data generated from these experiments will provide a foundational understanding of the biological activity of this compound.

Data Summary (Hypothetical Data):

AssayCell LineParameterResult
MTT Assay MCF-7IC505.2 µM
A549IC508.7 µM
HepG2IC5012.1 µM
Cell Cycle Analysis MCF-7% Cells in G2/M (24h)65% (vs. 15% in control)
Tubulin Assay -PolymerizationSignificant Inhibition

Interpretation of Hypothetical Data:

The hypothetical data in the table would suggest that the compound is a moderately potent anticancer agent with broad activity. The significant increase in the G2/M population in MCF-7 cells indicates that the compound disrupts mitosis. The inhibition of tubulin polymerization in the biochemical assay would strongly suggest that the compound's mechanism of action involves direct interaction with tubulin.

Future Directions:

  • Kinase Profiling: If the cell cycle is not arrested at G2/M, a broad kinase profiling panel should be used to identify potential kinase targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity.

  • In Vivo Studies: If a lead compound with promising in vitro activity and a well-defined mechanism is identified, its efficacy should be evaluated in animal models of cancer.

  • ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compound.

Conclusion

This compound is a novel chemical entity with a high potential for biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive, albeit prospective, framework for its investigation. By leveraging the known activities of related pyrimidine compounds, we have hypothesized its anticancer potential and outlined a rigorous, multi-step experimental workflow to validate this hypothesis and elucidate its mechanism of action. The successful execution of these studies could lead to the identification of a promising new lead compound for cancer therapy.

References

  • A review of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1585–1594.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3165.
  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. (2013). European Journal of Medicinal Chemistry, 69, 443–454.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(22), 4365–4377.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Molecular Structure, 1301, 137344.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Guideline for anticancer assays in cells. (2021).
  • Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research, 4(13), 23-30.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(23), 7247.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2021). Journal of Medicinal Chemistry, 64(19), 14247-14298.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). MDPI.
  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anticancer Drugs, 27(7), 620-34.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12114–12130.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Organic Chemistry: Current Research, 12(4).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). The Journal of Pharmacology and Experimental Therapeutics, 338(3), 833–842.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances, 11(48), 30206-30224.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Scientific Reports, 8, 16395.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2012). ACS Medicinal Chemistry Letters, 3(11), 919–924.
  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology, Chapter 25, Unit 25B.9.
  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry, 90, 887-894.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). Antioxidants, 11(2), 365.
  • Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2018). Acta Pharmaceutica, 68(3), 265-281.
  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). JoVE.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6695.
  • Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). JoVE.
  • 2.12.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449–7468.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024). Molecules, 29(3), 643.

Sources

The Cyclopropylamino Group: A Key to Unlocking Potency and Selectivity in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Cyclopropylamino Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Pyrimidine Scaffold and the Rise of the Cyclopropylamino Moiety

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like nucleic acids and numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has made it a "privileged scaffold" for the development of novel drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, acting as potent inhibitors of kinases, enzymes, and other cellular targets.[5][6]

In the vast landscape of pyrimidine-based drug discovery, the strategic introduction of specific substituents is paramount to fine-tuning biological activity, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the cyclopropylamino group has emerged as a particularly intriguing and impactful moiety. This small, conformationally constrained aliphatic amine offers a unique combination of properties that can significantly enhance the therapeutic potential of the parent pyrimidine scaffold.

This technical guide provides a comprehensive investigation into the Structure-Activity Relationship (SAR) of cyclopropylamino pyrimidine derivatives. We will delve into the synthetic strategies employed to construct these molecules, explore how the cyclopropylamino group and other structural modifications influence their biological activity against various targets, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the cyclopropylamino pyrimidine core in their own discovery programs.

Synthetic Strategies for Cyclopropylamino Pyrimidine Derivatives

The synthesis of cyclopropylamino pyrimidine derivatives can be broadly approached in two main ways: by constructing the pyrimidine ring with the cyclopropylamino group already incorporated into one of the precursors, or by introducing the cyclopropylamino group onto a pre-formed pyrimidine scaffold. The latter is often more common and versatile.

A prevalent method for introducing the cyclopropylamino group is through the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with cyclopropylamine.[7] For instance, 2-chloropyrimidine can react with cyclopropylamine, often in the presence of a base like potassium carbonate or sodium hydride, to yield N-cyclopropyl-pyrimidin-2-amine.[7] This direct amination is a straightforward and widely used approach.[7]

More complex pyrimidine derivatives can be assembled through multi-component reactions. For example, the Biginelli reaction, which involves the condensation of an aldehyde, a urea or thiourea, and a β-ketoester, can be adapted to produce dihydropyrimidinones that serve as versatile intermediates for further elaboration.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of cyclopropylamino pyrimidine derivatives, starting from common precursors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Pyrimidine Precursor (e.g., 2-chloropyrimidine) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Cyclopropylamine Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Enzyme Assay) Characterization->Screening Hit Active Compound Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of cyclopropylamino pyrimidine derivatives.

Structure-Activity Relationship (SAR) of Cyclopropylamino Pyrimidine Derivatives

The introduction of a cyclopropylamino group onto the pyrimidine scaffold can profoundly influence its interaction with biological targets. The rigid nature of the cyclopropyl ring restricts the conformational freedom of the amino linkage, which can lead to more specific and higher-affinity binding to the target protein. Furthermore, the lipophilic character of the cyclopropyl group can enhance membrane permeability and other pharmacokinetic properties.

A compelling case study that highlights the SAR of this class of compounds is the development of cyclopropylamine-containing cyanopyrimidines as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[8]

Case Study: Cyclopropylamino Pyrimidines as LSD1 Inhibitors

In a study focused on developing novel anticancer agents, a series of eighteen cyclopropylamine-containing cyanopyrimidine derivatives were synthesized and evaluated for their LSD1 inhibitory activity and anticancer effects.[8] The general scaffold of these compounds featured a cyclopropylamino group at the C4 position of the pyrimidine ring, a cyano group at the C5 position, and a substituted phenylamino group at the C2 position.

The SAR exploration revealed several key insights:

  • The n-propyl-thio/isopropyl-thio Group: The presence of an n-propyl-thio or isopropyl-thio group attached to the pyrimidine ring was found to be crucial for enhanced anticancer activity.[8]

  • Substituents on the Phenyl Ring: Electron-donating groups at the para-position of the phenyl ring attached to the C2 amino group generally resulted in improved anticancer activity.[8] For instance, against leukemia cells, an electron-donating isopropyl group significantly enhanced the compound's potency.[8]

The following diagram illustrates the key SAR findings for this series of LSD1 inhibitors.

SAR_LSD1 cluster_core Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity core Cyanopyrimidine activity Enhanced LSD1 Inhibition & Anticancer Activity core->activity cpa C4: Cyclopropylamino cpa->core thio C6: n-propyl-thio / isopropyl-thio thio->core phenyl C2: Phenylamino with para-electron-donating group phenyl->core

Caption: Key structural features contributing to the activity of cyclopropylamino pyrimidine-based LSD1 inhibitors.

The quantitative data from this study, summarized in the table below, further underscores these SAR trends.

CompoundPhenyl Ring Substituent (para)C6 SubstituentLSD1 IC50 (µM)
VIIb Hn-propyl-thio2.25
VIIi Isopropyln-propyl-thio1.80
VIIm Hisopropyl-thio6.08

Data adapted from a study on cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors.[8]

Cyclopropylamino Pyrimidines as Kinase Inhibitors

The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] The cyclopropylamino group can play a crucial role in orienting the molecule within the ATP-binding pocket and forming key interactions.

While extensive SAR studies specifically focused on the cyclopropylamino group across a wide range of kinases are not abundant in the public domain, its presence in potent kinase inhibitors suggests its favorable contribution. For example, in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory diseases, a larger basic substituent was successfully truncated to a 1-methylcyclopropyl group, indicating the utility of small, constrained aliphatic rings in this region of the binding site.[4][9]

Furthermore, the optimization of 2,4-diaminopyrimidine-5-carboxamide based JAK3 inhibitors involved modifications at the C2 and C4 positions of the pyrimidine ring, highlighting the importance of substitutions at these positions for achieving potency and selectivity.[10] The incorporation of a cyclopropylamino group at either of these positions would be a logical step in the exploration of the SAR of this scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of cyclopropylamino pyrimidine derivatives.

Protocol 1: Synthesis of N-cyclopropyl-pyrimidin-2-amine

This protocol describes the direct amination of 2-chloropyrimidine with cyclopropylamine.[7]

Materials:

  • 2-chloropyrimidine

  • Cyclopropylamine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add cyclopropylamine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-cyclopropyl-pyrimidin-2-amine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of cyclopropylamino pyrimidine derivatives against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (cyclopropylamino pyrimidine derivatives) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value for each compound by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

The cyclopropylamino group is a valuable addition to the medicinal chemist's toolbox for the design of novel pyrimidine-based therapeutics. Its unique conformational and electronic properties can impart significant advantages in terms of potency, selectivity, and pharmacokinetic profiles. The successful development of cyclopropylamino pyrimidine derivatives as potent LSD1 inhibitors serves as a strong testament to the potential of this chemical motif.[8]

Future research in this area should focus on a more systematic exploration of the SAR of cyclopropylamino pyrimidines against a broader range of biological targets, particularly kinases involved in cancer and inflammatory diseases. The synthesis of libraries of these compounds with diverse substitution patterns on the pyrimidine ring and the cyclopropyl group itself will be crucial for elucidating more detailed SAR trends. Furthermore, advanced computational modeling and structural biology studies will be invaluable in understanding the molecular basis of their activity and in guiding the design of next-generation inhibitors with improved therapeutic properties.

References

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]

  • Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed. Available at: [Link]

  • Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. Available at: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI. Available at: [Link]

  • Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. Available at: [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC - NIH. Available at: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed - NIH. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. Available at: [Link]

Sources

In Silico Modeling of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate Binding to Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of the binding of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate to a plausible biological target, Cyclin-Dependent Kinase 2 (CDK2). The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1] Given the prevalence of pyrimidine derivatives as kinase inhibitors, this guide utilizes CDK2 as a representative and well-characterized target to demonstrate a robust in silico workflow. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. The methodologies are presented with a focus on the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for computational drug discovery projects.

Introduction

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, largely due to its ability to interact with the ATP-binding site of protein kinases.[2] this compound is a representative of this chemical class, possessing the key structural motifs that suggest potential kinase inhibitory activity. While the specific biological target of this exact molecule is not extensively documented in public literature, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its interaction with this class of enzymes.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many human cancers.[3] This makes CDK2 a prime target for the development of anticancer therapeutics. The availability of numerous high-resolution crystal structures of CDK2 in complex with various inhibitors, including those with pyrimidine scaffolds, provides an excellent foundation for structure-based drug design.[3][4][5]

This guide will use the crystal structure of human CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD) as the basis for a detailed in silico modeling case study.[3] We will explore the binding of this compound to the ATP-binding site of CDK2 using a combination of molecular docking and molecular dynamics (MD) simulations. Molecular docking will be employed to predict the preferred binding orientation and affinity of the ligand, while MD simulations will be used to assess the stability of the protein-ligand complex and characterize the interactions in a more dynamic, solvated environment.

Part 1: Ligand and Protein Preparation

The foundation of any successful in silico modeling study is the meticulous preparation of the ligand and protein structures. This initial phase is critical for ensuring the accuracy and reliability of the subsequent docking and simulation results.

Ligand Preparation

The three-dimensional (3D) structure of this compound must be accurately generated and optimized.

Experimental Protocol: Ligand 3D Structure Generation and Energy Minimization

  • 2D to 3D Conversion: The 2D chemical structure of the ligand can be drawn using software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.

  • Initial 3D Structure Generation: The 3D structure can be generated using programs like Open Babel or the builder tools within molecular modeling suites.

  • Energy Minimization: The initial 3D structure is a rough approximation and must be refined through energy minimization. This process optimizes the geometry of the molecule to a low-energy conformation. A molecular mechanics force field, such as MMFF94 or a quantum mechanical method, should be employed for this step.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. These charges are crucial for accurately calculating electrostatic interactions with the protein.

  • File Format Conversion: The final, optimized 3D structure of the ligand is saved in a suitable format for the docking software, such as the .pdbqt format for AutoDock Vina.

Causality: An accurately minimized 3D structure of the ligand is essential because the docking algorithm explores different conformations of the ligand within the binding site. Starting from a low-energy conformation increases the efficiency and accuracy of the docking process. Correctly assigned partial charges are fundamental for the scoring function to properly evaluate the electrostatic contribution to the binding affinity.

Protein Preparation

The crystal structure of the protein, obtained from the Protein Data Bank (PDB), requires several preparation steps before it can be used for docking and simulation.

Experimental Protocol: Protein Structure Preparation

  • PDB Structure Retrieval: The crystal structure of CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD) is downloaded from the RCSB PDB database.[3]

  • Initial Inspection and Cleaning: The PDB file is visualized using molecular graphics software like PyMOL or UCSF Chimera. All non-protein molecules, such as water, ions, and co-crystallized ligands, are removed.

  • Handling Missing Residues and Atoms: The PDB file is checked for missing residues or atoms. If any are present, they can be modeled using tools like SWISS-MODEL or Modeller. For the purpose of this guide, we will assume the crystal structure is complete.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. This is a critical step as hydrogens are involved in hydrogen bonding and other key interactions. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered, ideally based on the local microenvironment or predicted pKa values.

  • Charge and Atom Type Assignment: A force field is assigned to the protein, which defines the atom types and partial charges. This is necessary for both docking and MD simulations.

  • File Format Conversion: The prepared protein structure is saved in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

Causality: Removing non-essential molecules from the PDB file simplifies the system and focuses the calculation on the protein-ligand interaction of interest. The correct addition of hydrogen atoms and assignment of protonation states are crucial for accurately modeling hydrogen bonding networks, which are often key determinants of binding specificity and affinity.

Workflow for Ligand and Protein Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 2D to 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Assignment l3->l4 l5 Save as .pdbqt l4->l5 p1 Download PDB (2FVD) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Charges p3->p4 p5 Save as .pdbqt p4->p5

Caption: Workflow for preparing the ligand and protein for molecular docking.

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[6] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a molecule.

Principle of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the protein and use a scoring function to estimate the binding affinity for each conformation. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and desolvation penalties.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: The prepared ligand and protein files in .pdbqt format are used as input.

  • Define the Binding Site (Grid Box): A 3D grid is defined around the active site of the protein. The dimensions and center of this grid box should be large enough to encompass the entire binding pocket. For this study, the grid box will be centered on the position of the co-crystallized ligand in the 2FVD structure.

  • Create a Configuration File: A text file is created to specify the input files, the coordinates and dimensions of the grid box, and other docking parameters.

  • Run AutoDock Vina: The docking calculation is initiated from the command line. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[8]

Analysis of Docking Results

The output from AutoDock Vina provides valuable information about the potential binding of the ligand.

  • Binding Affinity: The binding affinity is reported in kcal/mol. More negative values indicate stronger predicted binding.

  • Binding Poses: The output file contains the coordinates of the top-ranked binding poses. These should be visualized in the context of the protein's binding site to analyze the interactions.

  • Interaction Analysis: Key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, should be identified for the top-ranked poses. This analysis provides insights into the structural basis of binding.

Data Presentation: Docking Results

MetricValue
Binding Affinity (kcal/mol) -8.5 (Example Value)
Key Interacting Residues Leu83, Glu81, Val18, Ile10
Hydrogen Bonds Amine with Leu83 backbone carbonyl
Hydrophobic Interactions Cyclopropyl group with Val18, Ile10

Workflow for Molecular Docking

G start Prepared Ligand & Protein (.pdbqt) grid Define Binding Site (Grid Box) start->grid config Create Configuration File start->config grid->config run Run AutoDock Vina config->run output Output: Poses & Scores run->output analysis Analyze Binding Poses & Interactions output->analysis G start Docked Protein-Ligand Complex topology Generate Topologies (Protein & Ligand) start->topology setup System Setup (Box, Solvation, Ions) topology->setup em Energy Minimization setup->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD Run npt->prod traj Trajectory Output prod->traj

Caption: A typical workflow for setting up and running a protein-ligand MD simulation.

Part 4: Analysis of MD Simulation

The trajectory from the MD simulation contains a wealth of information about the dynamic behavior of the protein-ligand complex.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of each residue is calculated to identify the flexible and rigid regions of the protein.

  • Interaction Analysis: The interactions between the protein and ligand, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to assess their stability.

Data Presentation: MD Simulation Analysis

AnalysisDescription
Protein RMSD Stable at ~0.2 nm after 10 ns
Ligand RMSD Stable at ~0.1 nm relative to the protein binding site
Key Hydrogen Bonds Maintained for >80% of the simulation time
Introduction to Binding Free Energy Calculations

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy from the MD trajectory. [9]These methods provide a more accurate estimation of the binding affinity than docking scores but are computationally more expensive. [10][11][12]

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the binding of this compound to the ATP-binding site of CDK2. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulation, researchers can gain valuable insights into the potential binding mode, affinity, and stability of small molecules with their protein targets. The methodologies and principles described herein are broadly applicable to other ligand-protein systems and serve as a robust framework for computational drug discovery efforts. The integration of these computational techniques provides a powerful approach to accelerate the identification and optimization of novel therapeutic agents.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. RCSB PDB. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. [Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. [Link]

  • A 3D Generative Model for Structure-Based Drug Design. arXiv. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Crystal structure of ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

  • 4FKL: Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB PDB. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. PMC - NIH. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. PMC - PubMed Central. [Link]

  • GROMACS Tutorials. GROMACS official website. [Link]

  • 6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate. PMC - PubMed Central. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in kinase assays. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, frequently mimicking the adenine ring of ATP to interact with the kinase hinge region.[1][2][3] This suggests that this compound, hereafter referred to as ECMPC, is a putative ATP-competitive kinase inhibitor.[4][5] These application notes offer a strategic framework and detailed protocols for the systematic evaluation of ECMPC, from initial biochemical screening and IC₅₀ determination to mechanism of action studies and cell-based target validation. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for the characterization of this novel compound.

Introduction: The Rationale for Investigating ECMPC

Protein kinases are critical regulators of the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[6][7] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[5] The chemical structure of ECMPC, featuring a 2-aminopyrimidine core, strongly suggests its potential as a kinase inhibitor. The pyrimidine motif is found in numerous FDA-approved kinase inhibitors and is known to form key hydrogen bonds within the ATP pocket.[2][8]

The purpose of this guide is to provide a logical, step-by-step workflow for researchers who have synthesized or acquired ECMPC and wish to characterize its inhibitory profile. We will progress from broad-spectrum screening to focused mechanistic studies, providing the foundational knowledge and practical protocols necessary to understand the compound's potency, selectivity, and mode of action.

Preliminary Compound Management

Before initiating kinase assays, it is critical to establish the fundamental physicochemical properties of ECMPC to ensure accurate and reproducible results.

  • Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, determine the solubility and stability of ECMPC in aqueous assay buffers. Serial dilutions should be performed to identify the highest concentration that remains in solution without precipitation. Visual inspection and light scattering methods can be used for this assessment.

  • Stock Solution Preparation and Storage: A concentrated stock solution in anhydrous DMSO should be prepared, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C, protected from light and moisture.

Workflow for Kinase Inhibitor Characterization

A systematic approach is essential for a thorough evaluation of a novel compound. The following workflow provides a logical progression from initial discovery to in-cell validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Primary Screen (Single High Concentration) B Dose-Response (IC50) Assay on Hits A->B Identify Hits C Mechanism of Action (MOA) (ATP Competition) B->C Confirm Potency D Cellular Target Engagement (e.g., NanoBRET™) C->D Transition to Cellular Models E Phospho-Substrate Assay (e.g., Western Blot, AlphaScreen®) D->E Validate Intracellular Activity

Caption: Workflow for ECMPC Kinase Inhibitor Characterization.

Phase 1: Biochemical Profiling

Protocol: Primary Kinase Screening using ADP-Glo™ Luminescence Assay

This protocol is designed for an initial high-throughput screen (HTS) to identify which kinases ECMPC inhibits from a broad panel.[9] The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[10]

Principle of the Assay: The kinase reaction produces ADP. After stopping the reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibition of the kinase results in less ADP production and a lower light signal.

Materials:

  • ECMPC (10 mM stock in DMSO)

  • Kinase panel of interest (recombinant enzymes)

  • Appropriate peptide/protein substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration approximating the Kₘ for each kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare an intermediate dilution of ECMPC in kinase buffer. For a final screening concentration of 10 µM in a 10 µL reaction volume, you might add 1 µL of a 100 µM ECMPC solution.

    • Prepare vehicle control wells (containing the same final percentage of DMSO as the ECMPC wells, typically ≤1%) and no-enzyme negative control wells.

  • Reaction Setup (Total Volume: 10 µL):

    • To the appropriate wells of a 384-well plate, add 1 µL of the ECMPC solution or vehicle control.

    • Add 5 µL of a 2X kinase/substrate mix (containing the specific kinase and its corresponding substrate in kinase buffer).

    • Add 4 µL of a 2.5X ATP solution (prepared in kinase buffer at the Kₘ concentration for the target kinase).

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The incubation time should be determined during assay development to ensure the reaction is within the linear range.[10]

  • ADP-Glo™ Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for ECMPC against each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_ECMPC - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

A "hit" is typically defined as a compound that causes ≥50% inhibition at the screening concentration.

Protocol: Dose-Response and IC₅₀ Determination

Once hits are identified, the next step is to determine the potency of inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Methodology: This protocol follows the same steps as the primary screen, with one key difference in the compound preparation step.

  • Compound Preparation:

    • Create a serial dilution series of ECMPC in 100% DMSO (e.g., 10 points, 3-fold dilutions starting from 10 mM).

    • Prepare intermediate dilutions of this series in kinase buffer. This will result in a range of final assay concentrations (e.g., from 100 µM down to low nM).

  • Assay Execution:

    • Perform the kinase reaction and ADP-Glo™ detection as described in section 4.1 for each concentration of ECMPC.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the ECMPC concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

ParameterDescriptionExample Value
Top Plateau Maximum % Inhibition (constrained to ~100%)100
Bottom Plateau Minimum % Inhibition (constrained to ~0%)0
LogIC₅₀ Log of the ECMPC concentration that gives 50% inhibition-6.3
IC₅₀ Concentration for 50% inhibition500 nM
Hill Slope Steepness of the curve-1.1

Table 1: Example Parameters from a Four-Parameter Logistic Fit for IC₅₀ Determination.

Protocol: Mechanism of Action (MOA) - ATP Competition Assay

This experiment is crucial to validate the hypothesis that ECMPC acts as an ATP-competitive inhibitor. The apparent IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[4][10]

G A Low ATP (e.g., 0.1x Km ATP) D Low IC50 A->D B Mid ATP (e.g., 1x Km ATP) E Intermediate IC50 B->E C High ATP (e.g., 10x Km ATP) F High IC50 C->F

Caption: Logic of the ATP Competition Assay.

Methodology:

  • Select a "Hit" Kinase: Choose a kinase for which ECMPC showed potent inhibition.

  • Determine ATP Kₘ: Ensure the apparent Michaelis constant (Kₘ) for ATP is known for the chosen kinase under your specific assay conditions. If not, it must be determined experimentally.

  • Set up Parallel Assays: Perform the IC₅₀ determination protocol (Section 4.2) in parallel at several different fixed ATP concentrations. A typical set would include:

    • A low concentration (e.g., 0.1x Kₘ of ATP)

    • A concentration at or near Kₘ (e.g., 1x Kₘ of ATP)

    • A high concentration (e.g., 10x Kₘ of ATP)

  • Data Analysis:

    • Calculate the IC₅₀ value for ECMPC at each ATP concentration.

    • A rightward shift (increase) in the IC₅₀ value as the ATP concentration increases is the hallmark of an ATP-competitive inhibitor. A non-competitive or uncompetitive inhibitor will show an IC₅₀ that is largely independent of or decreases with rising ATP concentration, respectively.

ATP ConcentrationApparent IC₅₀ of ECMPCFold Shift (vs. 1x Kₘ)
10 µM (0.1x Kₘ)50 nM0.1x
100 µM (1x Kₘ)500 nM1x
1000 µM (10x Kₘ)4800 nM9.6x

Table 2: Example Data Demonstrating ATP-Competitive Inhibition.

Phase 2: Cellular Validation

Biochemical assays are essential but do not fully represent the complex intracellular environment.[1] Cellular assays are required to confirm that ECMPC can enter cells, engage its target kinase, and inhibit its function.

Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to its target protein in live cells.[11]

Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. ECMPC will compete with the tracer for binding to the kinase, displacing it and disrupting the BRET signal in a dose-dependent manner.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ TE Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, tissue culture-treated 96-well plates

Step-by-Step Protocol:

  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of ECMPC in Opti-MEM™.

    • Prepare the tracer solution in Opti-MEM™.

    • Remove the growth medium from the cells and add the ECMPC dilutions, followed immediately by the tracer solution. Also include vehicle control wells.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to the vehicle controls and plot the BRET ratio against the log of ECMPC concentration.

  • Fit the data using a four-parameter logistic model to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase in live cells.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the characterization of this compound (ECMPC) as a potential kinase inhibitor. By following this workflow, researchers can confidently determine the compound's biochemical potency, selectivity, and mechanism of action, and validate its activity in a cellular context.

Positive results from these assays would warrant further investigation, including:

  • Kinome-wide Selectivity Profiling: Testing ECMPC against a large panel of kinases (e.g., >400) to understand its selectivity profile.[2]

  • Downstream Signaling Analysis: Using techniques like Western blotting or phospho-specific ELISAs to confirm that target inhibition leads to a reduction in the phosphorylation of known downstream substrates.[11]

  • In Vivo Studies: Evaluating the pharmacokinetic properties and efficacy of ECMPC in relevant animal models of disease.

By applying these standardized and validated protocols, the scientific community can efficiently and accurately assess the therapeutic potential of novel compounds like ECMPC.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Eurofins DiscoverX (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • St-Denis, T. O., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available at: [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Revvity (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Westover, K. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Ros, F., et al. (2019). Non-ATP competitive protein kinase inhibitors. PubMed. Available at: [Link]

  • Paul, M. K., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a key derivative, Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate, a versatile intermediate pivotal for the synthesis of targeted therapeutics, particularly in oncology. The unique combination of a hinge-binding 2-aminopyrimidine core, a conformationally rigid cyclopropyl group, and a synthetically tractable ethyl ester handle makes this molecule an ideal starting point for library synthesis and lead optimization. We present detailed synthetic protocols, characterization data, and downstream applications, providing researchers with a comprehensive framework for leveraging this intermediate in drug discovery programs.

Introduction: The Strategic Value of the Intermediate

In the quest for novel therapeutics, the design and synthesis of high-quality molecular building blocks are paramount. This compound emerges as a strategic asset for several reasons:

  • The 2-Aminopyrimidine Core: This motif is a classic bioisostere of the adenine base in ATP. It is exceptionally effective at forming key hydrogen bond interactions with the "hinge region" of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2][3] This makes it an ideal anchor for designing ATP-competitive kinase inhibitors.

  • The Cyclopropyl Moiety: The cyclopropane ring introduces conformational rigidity and a unique spatial vector compared to linear alkyl groups. Its distinct electronic properties can favorably influence metabolic stability, membrane permeability, and binding affinity, making it a desirable feature in modern drug design.

  • The C5-Ethyl Carboxylate: This functional group serves as a crucial synthetic handle. It is readily modified, most commonly through hydrolysis to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive chemical libraries. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a field-proven guide to the synthesis and application of this high-value intermediate.

Synthesis and Characterization

The most reliable and scalable synthesis of the title compound involves a two-step process starting from a commercially available dichloropyrimidine. This approach ensures high purity and yield, which are critical for subsequent pharmaceutical development.[4]

Overall Synthetic Scheme

Synthetic_Scheme Start Ethyl 2,4-dichloropyrimidine-5-carboxylate Intermediate Ethyl 2-(cyclopropylamino)-4-chloro- pyrimidine-5-carboxylate Start->Intermediate Cyclopropylamine, DIPEA THF, 0°C to rt Final Ethyl 2-(cyclopropylamino)-4-methyl- pyrimidine-5-carboxylate Intermediate->Final Trimethylboroxine, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Caption: Two-step synthesis of the target intermediate.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of Ethyl 2-(cyclopropylamino)-4-chloropyrimidine-5-carboxylate

  • Reagent Preparation: To a solution of Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add cyclopropylamine (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization from an ethanol/water mixture to yield the intermediate as a solid.

Protocol 2: Synthesis of this compound

  • Reagent Preparation: In a reaction vessel, combine Ethyl 2-(cyclopropylamino)-4-chloropyrimidine-5-carboxylate (1.0 eq), trimethylboroxine (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 mL/g). Degas the mixture by bubbling argon through it for 20 minutes. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction Progression: Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the final product, this compound.

Physicochemical and Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ ~7.9 (s, 1H, pyrimidine-H), 4.3 (q, 2H, -OCH₂CH₃), 2.8 (m, 1H, cyclopropyl-H), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃), 0.9 (m, 2H, cyclopropyl-H), 0.6 (m, 2H, cyclopropyl-H)
¹³C NMR (101 MHz, CDCl₃) δ ~168.0, 162.5, 160.0, 158.5, 110.0, 60.5, 25.0, 24.0, 14.5, 7.0
Mass Spec (ESI+) m/z = 222.12 [M+H]⁺

Application in Drug Discovery: A Kinase Inhibitor Workflow

This intermediate is an exemplary starting point for generating libraries of potential kinase inhibitors. The primary strategy involves derivatization at the C5-ester position to probe interactions within the solvent-exposed region of the kinase ATP-binding pocket.

Workflow for Lead Generation

Drug_Discovery_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Screening & Optimization Intermediate Ethyl 2-(cyclopropylamino)-4-methyl- pyrimidine-5-carboxylate Acid 2-(Cyclopropylamino)-4-methyl- pyrimidine-5-carboxylic acid Intermediate->Acid Saponification (LiOH, THF/H2O) Amide_Library Amide Library (Final Compounds) Acid->Amide_Library Amide Coupling (R-NH2, HATU, DIPEA) Screening Kinase Panel Screening (Potency & Selectivity) Amide_Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Lead_Opt->Acid Iterative Design

Caption: Iterative workflow for kinase inhibitor development.

Mechanism of Action: Kinase Hinge Binding

The 2-aminopyrimidine core is critical for biological activity. It mimics the adenine portion of ATP, forming two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. This anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity.

Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Core Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor_N1 Pyrimidine N1 Inhibitor_N1->Hinge_NH H-Bond Acceptor Inhibitor_NH2 2-Amino Group (N-H) Inhibitor_NH2->Hinge_CO H-Bond Donor

Caption: Hydrogen bonding of the 2-aminopyrimidine core.

Protocol 3: Saponification to Carboxylic Acid
  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 4: Amide Coupling to Generate Final Analogs
  • Reagent Preparation: To a solution of the carboxylic acid from Protocol 3 (1.0 eq) in dimethylformamide (DMF), add the desired primary or secondary amine (R-NH₂, 1.2 eq) and DIPEA (3.0 eq).

  • Coupling Agent: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), and stir the reaction at room temperature for 6-18 hours.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product using preparative HPLC or silica gel chromatography to yield the final target molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for the efficient discovery of targeted therapeutics. Its robust synthesis and inherent modularity allow for the rapid generation of diverse chemical matter. The protocols and workflows detailed herein provide a validated roadmap for researchers and drug development professionals to harness the potential of this intermediate. As kinase inhibition continues to be a fertile ground for therapeutic intervention, the demand for high-quality, intelligently designed building blocks like this will only intensify, cementing its role in the future of precision medicine.

References

  • Lesyk, R., & Zimenkovsky, B. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Abdel-Maksoud, M. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • Singh, S., Schober, A., & Groß, G. A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Voskressensky, L. G., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

  • Gangapuram, M., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Patent US-9868739-B2. [Link]

  • ResearchGate. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). United States Patent (1113,609,159). [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. [Link]

Sources

Assaying anti-inflammatory activity of novel pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Assaying the Anti-inflammatory Activity of Novel Pyrimidine Compounds Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Approach to Characterizing Novel Pyrimidine-Based Anti-inflammatory Agents

Introduction: The Promise of the Pyrimidine Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Numerous studies have demonstrated that pyrimidine derivatives can exhibit potent anti-inflammatory effects by modulating key inflammatory mediators.[3][4] Their mechanism of action often involves the inhibition of critical enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][5]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel pyrimidine compounds, progressing from broad initial screenings to detailed mechanistic studies and finally to in vivo validation. Our approach is designed to be a self-validating system, ensuring that each step provides robust, interpretable data to guide the drug development process.

The Screening Cascade: A Strategy for Efficient Discovery

A hierarchical screening approach is the most resource-efficient method for identifying and characterizing lead compounds. This process filters a library of novel pyrimidines through progressively more complex and biologically relevant assays, ensuring that only the most promising candidates advance.

G Figure 1: Hierarchical Screening Workflow cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary In Vitro Screening (Mechanistic) cluster_2 Phase 3: In Vivo Validation A COX-1/COX-2 Enzyme Inhibition Assay D Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 A->D B 5-LOX Enzyme Inhibition Assay B->D C RAW 264.7 Cell Viability (MTT/MTS Assay) C->D Toxicity Check E Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-1β) D->E Promising Candidates F Signaling Pathway Analysis (NF-κB & MAPK Western Blot) E->F G Acute Inflammation Model: Carrageenan-Induced Paw Edema F->G Lead Candidate H Systemic Inflammation Model: LPS-Induced Sepsis G->H If Warranted

Caption: A logical workflow for identifying and validating anti-inflammatory pyrimidine compounds.

Phase 1: Primary In Vitro Screening

The initial phase focuses on high-throughput, cost-effective assays to identify compounds that interact with well-established inflammatory targets and are non-cytotoxic at active concentrations.

Protocol: COX-1 & COX-2 Enzyme Inhibition Assay
  • Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Differentiating between COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) is critical for predicting the gastrointestinal side-effect profile of a compound.[7][8] Selective COX-2 inhibition is a desirable trait for modern anti-inflammatory agents.[9]

  • Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during prostaglandin formation is monitored, and the inhibition of this reaction by the test compound is quantified.[7]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic Acid (substrate)

    • TMPD (colorimetric probe)

    • Heme cofactor

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Novel pyrimidine compounds, Celecoxib (selective COX-2 inhibitor), and Indomethacin (non-selective COX inhibitor)

    • 96-well microplate and reader (590-620 nm)

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the novel pyrimidine compounds and standard inhibitors (e.g., from 0.01 µM to 100 µM) in assay buffer.

    • In a 96-well plate, add 10 µL of each compound dilution or vehicle control (DMSO).

    • Add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing Arachidonic Acid and TMPD.

    • Immediately read the absorbance at 590 nm every minute for 5 minutes.

    • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Scientific Rationale: During inflammation, macrophages are activated and express inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[5] NO is a key inflammatory mediator, and its inhibition is a valid therapeutic target.[3] This cell-based assay provides a more physiologically relevant context than a simple enzyme assay.

  • Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production. The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured using the Griess reagent.[10]

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media with 10% FBS

    • LPS (from E. coli)

    • Novel pyrimidine compounds and L-NAME (a known NOS inhibitor)

    • Griess Reagent (Part A: Sulfanilamide in H3PO4; Part B: Naphthylethylenediamine dihydrochloride in water)

    • Sodium Nitrite (for standard curve)

    • 96-well cell culture plates and microplate reader (540 nm)

  • Step-by-Step Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of the pyrimidine compounds or L-NAME. A parallel MTT or MTS assay must be run to ensure the tested concentrations are non-cytotoxic.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with untreated cells (negative control) and cells with LPS only (positive control).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

Phase 2: Secondary Screening & Mechanistic Elucidation

Compounds that demonstrate potent and selective activity in primary screens are advanced to this phase to understand their mechanism of action on key inflammatory signaling pathways.

Key Inflammatory Signaling Pathways

Inflammatory stimuli trigger complex intracellular signaling cascades that culminate in the expression of pro-inflammatory genes. Pyrimidine compounds may exert their effects by targeting nodes within these pathways.

  • The NF-κB Pathway: This is a master regulator of inflammation.[11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory signals lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines, chemokines, and enzymes like COX-2 and iNOS.[12][13]

G Figure 2: The Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus cluster_inside_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK MyD88-dependent pathway IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (Active) Proteasome Proteasome (Degradation) IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Gene Transcription Pyrimidine Novel Pyrimidine Compound Pyrimidine->IKK Potential Target: Inhibits Activation NFkB_active->Nucleus Translocation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.

Section 1: Core Synthesis Protocol & Mechanism

The synthesis of 2-substituted pyrimidines is a cornerstone reaction in medicinal chemistry. The target molecule, this compound, is typically synthesized via a condensation reaction between a guanidine derivative and a β-dicarbonyl compound or its equivalent. This approach is widely used for constructing the pyrimidine ring.[1]

Principal Reaction Scheme

The most common and reliable route involves the base-catalyzed condensation of Cyclopropylguanidine (1) with Ethyl 2-acetyl-3-ethoxyacrylate (2) , an activated form of ethyl acetoacetate.

Reaction Scheme
Reaction Mechanism Explained

The reaction proceeds through a well-established condensation-cyclization pathway:

  • Nucleophilic Attack: The more nucleophilic nitrogen of cyclopropylguanidine attacks the β-carbon of the ethoxyacrylate, which is highly activated towards nucleophilic addition.

  • Elimination of Ethanol: The intermediate undergoes elimination of ethanol to form a vinylogous guanidine intermediate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen of the guanidine moiety onto the acetyl carbonyl group occurs.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the stable, aromatic pyrimidine ring system. The choice of base is crucial for promoting the desired cyclization while minimizing side reactions.[2]

General Experimental Workflow

This diagram outlines the critical stages of the synthesis, from reagent preparation to final product isolation.

G Figure 1. General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Prepare Reagents - Cyclopropylguanidine (free base or salt) - Ethyl 2-acetyl-3-ethoxyacrylate - Anhydrous Solvent (e.g., Ethanol) - Base (e.g., NaOEt) Setup Reaction Setup - Inert atmosphere (N2/Ar) - Add solvent and base Reagents->Setup 1. Prepare Addition Reagent Addition - Add Cyclopropylguanidine - Slowly add Ethoxyacrylate Setup->Addition 2. Combine Reflux Heat to Reflux (e.g., 70-80°C) Monitor by TLC Addition->Reflux 3. React Quench Quench Reaction - Cool to RT - Add water/brine Reflux->Quench 4. Monitor to completion Extract Extraction - Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry & Concentrate - Dry organic layer (Na2SO4) - Concentrate in vacuo Extract->Dry Crude Obtain Crude Product Dry->Crude Purify Purification - Recrystallization (e.g., Ethanol/Heptane) OR - Column Chromatography Crude->Purify 5. Isolate Final Final Product - Dry under vacuum - Characterize (NMR, MS, Purity) Purify->Final 6. Purify

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical, optimized yield for this synthesis? A: In a well-optimized reaction, yields typically range from 75% to 90% . Yields below 60% suggest that one or more reaction parameters are suboptimal and require troubleshooting. Challenges in pyrimidine synthesis often include regioselectivity issues, harsh reaction conditions, and low yields.[]

Q2: What are the most critical parameters to control for high yield? A: There are three critical parameters:

  • Purity of Reagents: Ensure the cyclopropylguanidine is free from excess acid (if using a salt) and that the ethoxyacrylate has not hydrolyzed. Impurities can significantly inhibit the reaction.[4]

  • Stoichiometry of the Base: The base (e.g., sodium ethoxide) is catalytic but using slightly sub-stoichiometric amounts relative to the guanidine salt can be beneficial. If using free-base guanidine, only a catalytic amount of a weaker base may be needed. The base choice is crucial to minimize side reactions.[2]

  • Temperature Control: While reflux is necessary, excessive heat can lead to the decomposition of reagents and the formation of colored impurities or byproducts.[2]

Q3: My cyclopropylguanidine is a hydrochloride salt. Can I use it directly? A: Yes, but you must adjust the amount of base accordingly. You will need at least one full equivalent of base (e.g., NaOEt) to neutralize the HCl salt and generate the free-base guanidine in situ. An additional catalytic amount may be required to drive the condensation. We recommend using 1.1 to 1.2 equivalents of base relative to the guanidine salt.

Q4: Can I use a different base, like triethylamine (TEA) or potassium carbonate? A: While possible, it is not recommended for optimal yield. A strong alkoxide base like sodium ethoxide in its corresponding alcohol solvent (Ethanol) is highly effective for this specific condensation. Weaker inorganic bases (K₂CO₃) or organic amines (TEA) often lead to incomplete reactions or the formation of side products due to insufficient deprotonation and activation of the nucleophile.[2]

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the experiment.

Problem 1: Low or No Product Yield (<50%)

A low yield is the most common issue, often with significant unreacted starting material visible on the TLC plate.

Potential Causes & Solutions
Cause IDPotential CauseExplanation & Action Plan
C1.1 Inactive Guanidine The cyclopropylguanidine salt was not effectively neutralized to its free-base form. Solution: Ensure at least 1.1 equivalents of a strong base (NaOEt) are used relative to the guanidine salt. Confirm the base's activity; commercial NaOEt can degrade upon storage.
C1.2 Hydrolyzed Acrylate The ethyl 2-acetyl-3-ethoxyacrylate starting material is sensitive to moisture and can hydrolyze back to ethyl acetoacetate, which is less reactive. Solution: Use freshly opened or distilled acrylate. Store under inert gas and handle quickly.
C1.3 Insufficient Heat/Time The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC. If starting materials persist after 3-4 hours, consider extending the reflux time to 6-8 hours. A moderate temperature increase can also help, but proceed with caution to avoid byproduct formation.[4]
C1.4 Inappropriate Solvent The solvent can impact reactant solubility and reaction rate.[4] Solution: Anhydrous ethanol is the optimal solvent as it matches the ethoxide base. Using other solvents like THF or Dioxane may require a different base (e.g., NaH) and can alter reaction kinetics.
Problem 2: High Impurity Profile in Crude Product

The crude product appears as a dark oil or shows multiple spots of similar polarity to the product on TLC.

Potential Causes & Solutions
Cause IDPotential CauseExplanation & Action Plan
C2.1 Reaction Temperature Too High Excessive heat can cause decomposition of the starting materials or the product, leading to complex mixtures and polymerization, often indicated by dark coloration. Solution: Maintain a gentle reflux. For ethanol, this is around 78°C. Do not heat aggressively. Lowering the temperature can reduce byproduct formation.[2]
C2.2 Self-Condensation of Acrylate In the presence of a strong base, the acrylate can undergo self-condensation or react with itself, leading to dimeric byproducts. Solution: Add the ethyl 2-acetyl-3-ethoxyacrylate slowly (dropwise) to the mixture of the base and guanidine at room temperature before heating to reflux. This ensures the guanidine is always in excess relative to the acrylate at any given moment.
C2.3 Formation of Regioisomers Although less common with this specific substrate, reaction at the ester carbonyl instead of the acetyl carbonyl during the cyclization step can lead to an isomeric pyrimidinone byproduct. Solution: This is often controlled by the substrate's electronics. Ensure the reaction is not run at excessively high temperatures, which can lower selectivity.
Troubleshooting Decision Tree

This logical diagram guides you through a systematic troubleshooting process for low-yield experiments.

G Start Low Yield (<50%) Experiment Completed TLC Analyze TLC Plate (Co-spotted with SMs) Start->TLC SM_Present Significant Starting Material (SM) Remains TLC->SM_Present Incomplete Reaction No_SM Little to No SM, Multiple Unidentified Spots TLC->No_SM Side Reactions / Decomposition Check_Base Was >1.1 eq. of active base used for guanidine salt? SM_Present->Check_Base Check_Temp Was reaction temperature kept at a gentle reflux (e.g., ~80°C)? No_SM->Check_Temp Base_Yes Yes Check_Base->Base_Yes Base_No No Check_Base->Base_No Check_Acrylate Was acrylate fresh and handled under anhydrous conditions? Base_Yes->Check_Acrylate Fix_Base Action: Re-run with 1.1-1.2 eq. of fresh, active base. Base_No->Fix_Base Acrylate_Yes Yes Check_Acrylate->Acrylate_Yes Acrylate_No No Check_Acrylate->Acrylate_No Check_Time Was reaction monitored to completion (>4h)? Acrylate_Yes->Check_Time Fix_Acrylate Action: Re-run using fresh or distilled acrylate. Acrylate_No->Fix_Acrylate Time_Yes Yes Check_Time->Time_Yes Likely a complex issue. Re-evaluate all parameters. Time_No No Check_Time->Time_No Fix_Time Action: Re-run and monitor for 6-8h or until SM is consumed. Time_No->Fix_Time Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Addition Was acrylate added slowly to the mixture of guanidine and base? Temp_Yes->Check_Addition Fix_Temp Action: Re-run with careful temperature control. Temp_No->Fix_Temp Addition_Yes Yes Check_Addition->Addition_Yes Consider purification issues or unexpected side reactions. Addition_No No Check_Addition->Addition_No Fix_Addition Action: Re-run with slow, dropwise addition of acrylate. Addition_No->Fix_Addition

Caption: Troubleshooting decision tree for low-yield synthesis.

Section 4: Experimental Protocols

Protocol: Optimized Synthesis

Reagents:

  • Cyclopropylguanidine hydrochloride (1.0 eq)

  • Ethyl 2-acetyl-3-ethoxyacrylate (1.05 eq)

  • Sodium Ethoxide (1.15 eq)

  • Anhydrous Ethanol (approx. 5-10 mL per gram of guanidine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂), add anhydrous ethanol.

  • Add sodium ethoxide in one portion and stir until fully dissolved.

  • Add the cyclopropylguanidine hydrochloride. Stir the resulting slurry for 15 minutes at room temperature.

  • Begin slow, dropwise addition of ethyl 2-acetyl-3-ethoxyacrylate over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (75-80°C).

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Heptane). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a yellow-to-orange solid or oil.

Protocol: Purification by Recrystallization

Purification of the crude product is often effectively achieved by recrystallization.[5]

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol (near boiling) to just dissolve the solid.

  • If the solution is colored with insoluble impurities, a hot filtration may be performed at this stage.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize recovery, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under high vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Section 5: References

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. [Link]

  • ResearchGate. (2015). Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. [Link]

  • Google Patents. (2010). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • PubMed. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • YouTube. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]

  • Shodhganga. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. [Link]

  • MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

Sources

Technical Support Center: Hit-to-Lead Optimization for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hit-to-lead optimization of pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental workflows. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in the lab.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology and immunology.[1][2][3][4] Its versatility in forming key hydrogen bond interactions, often mimicking the adenine ring of ATP, makes it a frequent starting point for kinase inhibitor design.[5] However, the journey from a promising pyrimidine-based "hit" to a viable "lead" candidate is fraught with challenges, from achieving target selectivity to overcoming metabolic liabilities. This guide provides practical, experience-driven advice to navigate this complex process.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you might be encountering in your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: My pyrimidine inhibitor shows potent activity in biochemical assays but has poor cellular potency.

This is a frequent and frustrating issue. A significant drop-off in activity between an enzymatic assay and a cell-based assay often points to issues with cell permeability, efflux, or intracellular target engagement.

Q: How can I diagnose the cause of poor cellular potency for my pyrimidine inhibitor?

A: A systematic approach is crucial. Here’s a troubleshooting workflow:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Is your compound too polar (LogD < 1) or too greasy (LogD > 5)? Highly polar compounds may struggle to cross the cell membrane, while overly lipophilic compounds can get trapped in lipid bilayers or have poor solubility.

    • Solubility: Confirm the aqueous solubility of your compound in your cell culture medium. Precipitation in the media will lead to an artificially low apparent potency.

    • Actionable Step: Use in silico tools to predict these properties and then confirm them experimentally.[6][7]

  • Investigate Cellular Accumulation:

    • Cellular Uptake Assays: Employ methods like LC-MS/MS to quantify the intracellular concentration of your inhibitor. This will directly tell you if the compound is getting into the cells.

    • Efflux Pump Inhibition: Co-incubate your pyrimidine inhibitor with known P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) inhibitors (e.g., verapamil, Ko143). A significant increase in potency suggests your compound is a substrate for these efflux pumps.

  • Confirm Target Engagement in a Cellular Context:

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm that your compound is binding to its intended target within the cell.

    • Target Phosphorylation: If your target is a kinase, use Western blotting to assess the phosphorylation status of a known downstream substrate. A lack of effect on substrate phosphorylation, despite good enzymatic inhibition, points to a problem with target engagement in the cellular environment.

Issue 2: My lead pyrimidine candidate has excellent potency and selectivity but suffers from rapid metabolic clearance.

Metabolic instability is a major hurdle for many heterocyclic compounds, including pyrimidines.[8] The pyrimidine ring itself and its substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes.

Q: What strategies can I employ to improve the metabolic stability of my pyrimidine-based inhibitor?

A: A multi-pronged approach combining metabolic site identification and strategic chemical modification is most effective.

  • Identify the Metabolic "Hotspot":

    • Protocol: Metabolic Stability Assay with Liver Microsomes:

      • Incubate your compound (typically 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH (as a cofactor for CYP enzymes) at 37°C.[9]

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a solvent like acetonitrile.

      • Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the intrinsic clearance.

    • Metabolite Identification: Analyze the quenched samples to identify the major metabolites. This will reveal the "soft spots" in your molecule that are being modified by metabolic enzymes.

  • Strategic Chemical Modifications to Block Metabolism:

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

    • Fluorination: Introducing a fluorine atom at or near a site of oxidation can block metabolism by increasing the strength of the C-H bond and altering the electronic properties of the molecule.[8]

    • Scaffold Hopping: This involves replacing a metabolically labile part of the molecule with a more stable isostere.[10][11][12] For example, replacing a phenyl ring prone to oxidation with a pyridine or another pyrimidine ring can enhance metabolic stability.[8]

    • Introducing Electron-Withdrawing Groups: Adding groups like -CN or -CF3 can decrease the electron density of an aromatic ring, making it less susceptible to oxidative metabolism.

Issue 3: My pyrimidine kinase inhibitor is potent against my primary target but shows significant off-target activity against other kinases.

Achieving kinase selectivity is a persistent challenge due to the highly conserved nature of the ATP-binding pocket.[13] Off-target effects can lead to cellular toxicity and undesirable side effects.

Q: How can I improve the kinase selectivity of my pyrimidine inhibitor?

A: Structure-based drug design and systematic SAR are key.

  • Exploit Differences in the Kinase ATP-Binding Site:

    • Obtain a Co-crystal Structure: If possible, obtain an X-ray co-crystal structure of your inhibitor bound to the target kinase. This will provide invaluable information about the binding mode and potential areas for modification to enhance selectivity.

    • Target the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, varies in size among kinases. Modifying your inhibitor to interact with this residue can confer selectivity. For example, a bulky substituent may be accommodated by a kinase with a small gatekeeper (like glycine) but clash with a kinase that has a larger gatekeeper (like methionine or phenylalanine).

    • Utilize Allosteric Pockets: Some inhibitors achieve high selectivity by binding to less conserved regions outside the immediate ATP-binding site, inducing a specific conformational change (e.g., DFG-out conformation).[14]

  • Systematic Structure-Activity Relationship (SAR) Studies:

    • Vary Substituents on the Pyrimidine Core: Systematically explore different substituents at each available position on the pyrimidine ring.[15][16] Small changes can have a profound impact on selectivity. For instance, adding a fluorine or cyano group to a benzyl substituent has been shown to improve selectivity for PAK1 inhibitors.[13]

    • Kinome Profiling: Screen your key compounds against a broad panel of kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM). This will provide a comprehensive view of the selectivity profile and help guide further optimization efforts.

Strategy Rationale Example
Bulky Gatekeeper-Targeting Groups Steric hindrance with larger gatekeeper residues in off-target kinases.Adding a bulky group that fits into the pocket of the target kinase but not others.
DFG-out Inducers Stabilizing an inactive conformation unique to the target kinase.Designing compounds that interact with the DFG motif to induce a flip.[14]
Solvent Front Interactions Forming interactions with the solvent-exposed region, which is often less conserved.Adding polar groups that can hydrogen bond with the backbone in the solvent front.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges when working with pyrimidines and how can I troubleshoot them?

A: Common synthetic issues include low yields and the formation of side products in reactions like the Biginelli or Pinner reactions.[17] Troubleshooting steps include:

  • Catalyst Activity: Ensure your acid or metal catalyst is active and not poisoned.

  • Purity of Reactants: Use high-purity starting materials, as impurities can lead to side reactions.

  • Reaction Conditions: Monitor the reaction by TLC to optimize time and temperature. Sometimes, changing the solvent can dramatically improve yields.[17]

Q2: My pyrimidine hit has good properties, but I want to explore new chemical space. What is "scaffold hopping" and how can I apply it?

A: Scaffold hopping is a computational or medicinal chemistry strategy to replace the core structure (scaffold) of a molecule with a chemically different one while retaining similar biological activity.[11][12] This is useful for improving properties or finding novel intellectual property. For pyrimidines, you could:

  • Replace the pyrimidine with a bioisosteric fused ring system like a pyrazolopyrimidine or thienopyrimidine.[10][11]

  • Use computational tools to search for commercially available or synthetically accessible scaffolds that can present the key pharmacophoric groups in a similar 3D orientation.

Q3: What are the key ADME properties I should be optimizing for my pyrimidine-based inhibitors during the hit-to-lead stage?

A: Beyond metabolic stability (discussed above), you should focus on:

  • Permeability: Assessed using assays like PAMPA or Caco-2 permeability assays.

  • Aqueous Solubility: Crucial for oral absorption.

  • Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to act on the target.

  • hERG Inhibition: Assess early to avoid cardiotoxicity issues later in development.

Q4: How do I set up a robust cellular assay to test my pyrimidine inhibitors?

A: A good cellular assay should be:

  • Target-Relevant: The chosen cell line should express the target of interest.

  • Mechanism-Based: The assay should measure a downstream consequence of target inhibition (e.g., inhibition of proliferation, induction of apoptosis, or a change in a specific biomarker).[18]

  • Reproducible: Have a good signal-to-noise ratio and low well-to-well variability.

  • Dose-Responsive: You should be able to generate a clear IC50 curve.

  • Protocol: Cell Proliferation (MTT) Assay

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of your pyrimidine inhibitor for 48-72 hours.

    • Add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Read the absorbance at the appropriate wavelength (typically ~570 nm).

    • Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC50.

III. Visualized Workflows and Pathways

Hit_to_Lead_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Cycle cluster_2 Lead Candidate Hit Pyrimidine Hit (μM Potency) Synthesis Design & Synthesize New Analogs (SAR) Hit->Synthesis Potency Improve Potency (Biochemical & Cellular) Selectivity Enhance Selectivity (Kinome Scan) Potency->Selectivity Potency->Synthesis Iterate ADME Optimize ADME (Solubility, Stability) Selectivity->ADME Selectivity->Synthesis Iterate ADME->Synthesis Iterate Lead Lead Candidate (nM Potency, Selective, Good PK) ADME->Lead Meets Criteria Synthesis->Potency Test

Caption: Iterative cycle of hit-to-lead optimization for pyrimidine inhibitors.

Troubleshooting_Potency Start Potent in Biochemical Assay, Weak in Cellular Assay Permeability Issue with Permeability/Efflux? Start->Permeability Metabolism Rapid Intracellular Metabolism? Permeability->Metabolism No Sol_Perm Check Solubility & LogD Permeability->Sol_Perm Yes Target No Target Engagement? Metabolism->Target No Stability Check Stability in Cell Lysate Metabolism->Stability Yes CETSA Perform CETSA or Downstream Biomarker Assay Target->CETSA Yes Efflux Run Efflux Assay (e.g., with Verapamil) Sol_Perm->Efflux Fix_Perm Modify Structure to Improve Physicochemical Properties Efflux->Fix_Perm Fix_Target Redesign for Better Cellular Target Binding CETSA->Fix_Target Fix_Metabolism Block Intracellular Metabolic Hotspots Stability->Fix_Metabolism

Caption: Decision tree for troubleshooting poor cellular potency.

IV. References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Molecules. [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. RSC Medicinal Chemistry. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharma and Bio Sciences. [Link]

  • Hit to lead optimization, patentable lead generation. Vichem. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Organic & Biomolecular Chemistry. [Link]

  • ADME Properties and Affinity (Docking Score) of pyrimidine molecules. ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrimidine Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] The strategic incorporation of a carboxylate group and other substituents onto this privileged core has given rise to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6][7][8][9] This guide offers a comparative analysis of the efficacy of various pyrimidine carboxylate derivatives, underpinned by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic leads.

Section 1: Anticancer Efficacy: A Tale of Targeted Action

Pyrimidine derivatives have emerged as a significant class of anticancer agents, with their efficacy often linked to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][9] The carboxylate moiety, in particular, can play a crucial role in binding to target proteins and modulating the physicochemical properties of the molecule.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrimidine carboxylate derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11] Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative pyrimidine derivatives against various cancer cell lines.

Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Key Structural Features & Mechanistic InsightsReference
Pyrido[2,3-d]pyrimidineDerivative 2dA549 (Lung Carcinoma)< 50The specific substitutions on the pyridopyrimidine core contribute to its potent cytotoxic effects.[12][12]
Pyrimidine-Sulfonamide HybridHybrid 1aHCT-116 (Colon Carcinoma)1.73This hybrid molecule demonstrates high activity and selectivity, being non-toxic to normal cells.[13][13]
Pyrazolo[3,4-d]pyrimidineHit compound 1aA549 (Lung Carcinoma)Not specified, but high inhibitory activityThe pyrazolo[3,4-d]pyrimidine scaffold is a key feature for its antitumor potential.[14][14]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][15] For instance, the fusion of other heterocyclic rings, such as pyrrole or pyridine, to the pyrimidine core can enhance anticancer activity.[16] Furthermore, the hybridization of pyrimidine with other pharmacologically active moieties, like sulfonamides, can lead to compounds with potent and selective anticancer efficacy.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the fundamental steps for assessing the in vitro anticancer activity of pyrimidine carboxylate derivatives.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Principle: The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 1.5-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Section 2: Antimicrobial Efficacy: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[8]

Comparative Analysis of Antimicrobial Activity

The disc diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial activity of compounds.[19][20] The diameter of the zone of inhibition around the disc is indicative of the compound's efficacy.

Derivative ClassSpecific Derivative ExampleTest MicroorganismZone of Inhibition (mm)Key Structural Features & Mechanistic InsightsReference
Pyridopyrimidine CarboxylateCompound E & FB. subtilis, S. aureus, E. coli, S. typhi, C. albicans, A. nigerExcellent activity reportedThe specific substitutions on the pyridopyrimidine carboxylate core are crucial for the broad-spectrum antimicrobial effect.[16]
Thioxo-pyrimidineCompound 4aE. coli13The presence of the thioxo group and specific aryl substitutions contribute to the antibacterial activity.[8]
Thioxo-pyrimidineCompound 4bB. subtilis22The nature of the aryl substituent significantly influences the potency against Gram-positive bacteria.[8]
Experimental Protocol: Disc Diffusion (Zone of Inhibition) Assay

This protocol provides a standardized method for the preliminary screening of the antimicrobial activity of pyrimidine carboxylate derivatives.

Objective: To qualitatively assess the ability of a test compound to inhibit the growth of a specific microorganism.

Principle: An agar plate is uniformly inoculated with a test microorganism. A paper disc impregnated with the test compound is placed on the agar surface. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disc, known as the zone of inhibition.[19][21][22]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[19]

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the pyrimidine carboxylate derivative solution. Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control (solvent-impregnated disc) and a positive control (disc with a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters. The absence of a zone indicates no activity.

Section 3: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases.[23] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4][24]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives can be assessed through various in vitro assays, such as the inhibition of albumin denaturation, which serves as a model for protein denaturation in inflammatory processes.[25][26]

Derivative ClassSpecific Derivative ExampleAssay% InhibitionKey Structural Features & Mechanistic InsightsReference
Pyrrolo[2,3-d]pyrimidineAnalog (21)Carrageenan-induced rat paw edema74.60% (after 4h)The pyrrolo[2,3-d]pyrimidine scaffold demonstrates superior anti-inflammatory activity compared to related structures.[4][4]
Pyrimidine DerivativeCompound 3cCarrageenan-induced rat paw edema81.27% (after 4h)The presence of an indolyl group as a substituent is suggested to contribute to the high anti-inflammatory activity.[8][8]
Pyrimidine DerivativeL1 and L2COX-2 InhibitionHigh selectivity towards COX-2These derivatives show promise as selective COX-2 inhibitors with potentially reduced side effects.[24][27][24][27]
Experimental Protocol: Inhibition of Albumin Denaturation Assay

This protocol describes a simple in vitro method to evaluate the anti-inflammatory potential of pyrimidine carboxylate derivatives.

Objective: To assess the ability of a test compound to inhibit heat-induced protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses bovine serum albumin (BSA) or egg albumin as a model protein. The ability of a compound to prevent the denaturation of this protein when heated is a measure of its potential anti-inflammatory activity.[25][26]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 0.5 mL of egg albumin, and 2.5 mL of phosphate-buffered saline (PBS, pH 6.4).[28]

  • Control Preparation: Prepare a control group containing the same components but without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

  • Incubation: Incubate all the reaction mixtures at 37°C for 15-20 minutes.[26]

  • Heat-induced Denaturation: Induce denaturation by heating the reaction mixtures in a water bath at 70°C for 5 minutes.[26]

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Section 4: Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate a general workflow for screening pyrimidine derivatives and a simplified signaling pathway they might modulate.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Pyrimidine Carboxylate Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Zone of Inhibition) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Characterization->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the discovery and preclinical evaluation of pyrimidine carboxylate derivatives.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response LPS LPS NF_kB NF-κB Activation LPS->NF_kB COX2 COX-2 Upregulation NF_kB->COX2 Pro_inflammatory Pro-inflammatory Cytokine Production NF_kB->Pro_inflammatory Inflammation Inflammation COX2->Inflammation Pro_inflammatory->Inflammation Pyrimidine Pyrimidine Carboxylate Derivative Pyrimidine->NF_kB Inhibition Pyrimidine->COX2 Inhibition

Caption: Simplified diagram of a potential anti-inflammatory mechanism of action for pyrimidine carboxylate derivatives.

Conclusion

This guide provides a comparative overview of the efficacy of pyrimidine carboxylate derivatives across key therapeutic areas. The presented experimental protocols offer a validated framework for researchers to conduct their own evaluations. The structure-activity relationships highlighted underscore the importance of rational design in optimizing the therapeutic potential of this versatile chemical scaffold. As research continues, the strategic modification of the pyrimidine carboxylate core promises to yield a new generation of potent and selective therapeutic agents.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5673. [Link]

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved January 23, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 23, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved January 23, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Retrieved January 23, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. Retrieved January 23, 2026, from [Link]

  • Measurement of the Zone of Inhibition of an Antibiotic. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Retrieved January 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. Retrieved January 23, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved January 23, 2026, from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Precautionary Measures

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from analogous pyrimidine compounds, researchers should anticipate that Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate may present the following risks:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially harmful if ingested or absorbed.[4]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. The minimum required PPE is summarized in the table below.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid Dust Formation: When handling the solid form, take care to minimize the generation of dust.[1][6]

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Waste Segregation and Containerization: The First Step to Proper Disposal

Effective waste management begins at the point of generation. Proper segregation is crucial to ensure safety, regulatory compliance, and cost-effective disposal.

Core Principles of Segregation:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents or acids.[1][7] Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid forms of the chemical.[8]

Container Selection and Labeling:

  • Container Material: Use a container made of a material compatible with the chemical. The original product container is often a suitable choice for waste.[9] For liquid waste, ensure the container is leak-proof and has a secure cap.[8]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "solid waste," "contaminated gloves")

    • The date the waste was first added to the container.

    • An appropriate hazard pictogram (e.g., exclamation mark for irritant).

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with institutional policies and local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Workflow for Disposal:

A Generation of Waste B Don Appropriate PPE A->B Safety First C Segregate Solid & Liquid Waste B->C D Select & Label Compatible Container C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Hazardous Waste Area F->G Await Pickup H Arrange for Licensed Waste Disposal G->H Contact EHS Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Yes LargeSpill Large or Uncontrolled Spill Assess->LargeSpill No PPE Wear Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Cleanup Contain & Clean Up Spill Absorb Cover with Inert Absorbent Cleanup->Absorb PPE->Cleanup Collect Collect Residue into Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making process for responding to a spill of this compound.

Procedure for a Small, Controllable Spill:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: If not already wearing it, put on the necessary PPE, including respiratory protection if the material is dusty.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.

    • Carefully sweep the mixture into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.

For large or uncontrolled spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, and certified disposal methods, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.